1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride
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Overview
Description
1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method includes the use of 1,2,4-triazole and 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4), and various alkylating agents for substitution reactions .
Scientific Research Applications
1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride involves its interaction with various molecular targets. The triazole ring is known to form hydrogen bonds with different biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or receptors, leading to the desired pharmacological effects .
Comparison with Similar Compounds
1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
The uniqueness of this compound lies in its specific structural features that impart distinct biological activities and its potential for further modification to enhance its pharmacological properties .
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-2-4(9)5-6-3-7-8-5;/h3-4,9H,2H2,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWPBDKIPKJBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=NN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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